2,6-dichloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline
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Overview
Description
2,6-Dichloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline is an organic compound belonging to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 2-aminophenol with aldehydes or ketones under various conditions. One common method is the condensation of 2-aminophenol with an appropriate aldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the benzoxazole ring . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or water.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as metal catalysts or nanocatalysts are employed to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) in dichloromethane at ambient temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DMP can yield oxidized benzoxazole derivatives, while nucleophilic substitution with sodium methoxide can replace chloro groups with methoxy groups .
Scientific Research Applications
2,6-Dichloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,6-dichloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,6-Dichloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chloro substituents enhances its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C13H7Cl3N2O |
---|---|
Molecular Weight |
313.6 g/mol |
IUPAC Name |
2,6-dichloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C13H7Cl3N2O/c14-7-1-2-11-10(5-7)18-13(19-11)6-3-8(15)12(17)9(16)4-6/h1-5H,17H2 |
InChI Key |
WNZIBJORKFWJHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)C3=CC(=C(C(=C3)Cl)N)Cl |
Origin of Product |
United States |
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